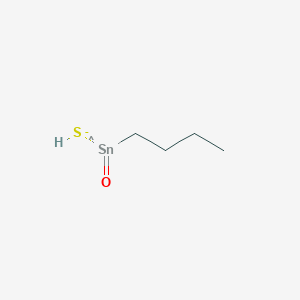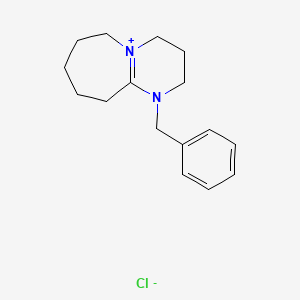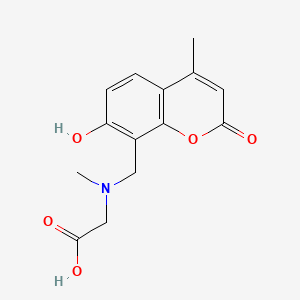
Methanidylbenzene;palladium(2+);triphenylphosphane;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanidylbenzene;palladium(2+);triphenylphosphane;chloride is a chemical compound with diverse applications in scientific research. It is known for its unique properties and versatility, making it valuable in various fields such as catalysis and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Methanidylbenzene;palladium(2+);triphenylphosphane;chloride can be synthesized through several methods. One common approach involves the reaction of palladium(II) chloride with triphenylphosphine in the presence of methanidylbenzene. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.
化学反应分析
Types of Reactions
Methanidylbenzene;palladium(2+);triphenylphosphane;chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: The compound participates in substitution reactions, where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium oxides, while reduction reactions can produce palladium metal or other reduced forms .
科学研究应用
Methanidylbenzene;palladium(2+);triphenylphosphane;chloride has numerous applications in scientific research:
Chemistry: It serves as a catalyst in various organic synthesis reactions, including carbon-carbon cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.
Biology: The compound is used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and other bioactive compounds.
Medicine: It plays a crucial role in the production of antiviral drugs through catalytic coupling reactions.
Industry: The compound is employed in the synthesis of fine chemicals and materials, contributing to advancements in industrial processes.
作用机制
The mechanism by which Methanidylbenzene;palladium(2+);triphenylphosphane;chloride exerts its effects involves several steps:
Oxidative Addition: The palladium center undergoes oxidative addition with an organic halide or pseudohalide, forming a palladium complex.
Transmetallation: The complex then undergoes transmetallation with an organometallic reagent, transferring the organic group to the palladium center.
Reductive Elimination: Finally, reductive elimination occurs, releasing the desired product and regenerating the palladium catalyst.
相似化合物的比较
Methanidylbenzene;palladium(2+);triphenylphosphane;chloride can be compared with other similar compounds, such as:
Bis(triphenylphosphine)palladium(II) chloride: This compound also serves as a catalyst in organic synthesis but has different reactivity and stability profiles.
Tetrakis(triphenylphosphine)palladium(0): Another palladium-based catalyst with distinct applications and properties.
The uniqueness of this compound lies in its specific combination of ligands and its ability to facilitate a wide range of chemical reactions, making it a versatile and valuable compound in scientific research.
属性
CAS 编号 |
22784-59-4 |
|---|---|
分子式 |
C43H37ClP2Pd |
分子量 |
757.6 g/mol |
IUPAC 名称 |
methanidylbenzene;palladium(2+);triphenylphosphane;chloride |
InChI |
InChI=1S/2C18H15P.C7H7.ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1-15H;2-6H,1H2;1H;/q;;-1;;+2/p-1 |
InChI 键 |
AVPBPSOSZLWRDN-UHFFFAOYSA-M |
SMILES |
[CH2-]C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pd+2] |
规范 SMILES |
[CH2-]C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B1588148.png)







